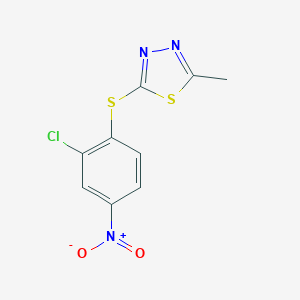

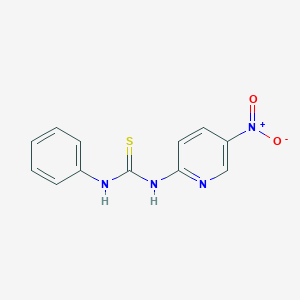

![molecular formula C12H16ClN3O2 B427779 (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone CAS No. 444791-56-4](/img/structure/B427779.png)

(2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone, commonly known as CHPPM, is a synthetic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in a number of different fields, including biochemistry and physiology. CHPPM has a number of unique properties, which make it attractive for use in a variety of laboratory experiments.

Scientific Research Applications

Arylpiperazine Derivatives in Scientific Research

Arylpiperazine derivatives are known for their broad pharmacological properties. These compounds, including those structurally related to (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone, undergo extensive metabolic transformations, leading to a variety of effects on serotonin receptors and other neurotransmitter systems. The metabolism often involves CYP3A4-dependent N-dealkylation to 1-aryl-piperazines, which can have significant impacts on CNS functions, such as modulating depression, psychosis, and anxiety disorders (Caccia, 2007).

Potential Applications in CNS Disorders

The interaction of arylpiperazine derivatives with neurotransmitter receptors highlights their potential utility in treating CNS disorders. These interactions are complex, involving both agonistic and antagonistic effects on various serotonin, dopamine, and other neurotransmitter receptors. The therapeutic effects of these compounds in CNS disorders are supported by their ability to modulate neurotransmitter systems, suggesting that this compound and similar compounds could be explored for their potential applications in treating mental health conditions (Pompili et al., 2018).

Mechanism of Action

Target of Action

A structurally similar compound, (2-chloropyridin-4-yl)methanamine hydrochloride, has been identified as a selective inhibitor of loxl2 . LOXL2 is an enzyme involved in the crosslinking of collagen and elastin in the extracellular matrix, playing a crucial role in tissue remodeling and fibrosis .

Mode of Action

It’s plausible that it may interact with its target in a similar manner to other loxl2 inhibitors, by binding to the active site of the enzyme and preventing it from catalyzing its substrate .

Biochemical Pathways

The compound may potentially affect the biochemical pathways involving LOXL2. This enzyme plays a key role in the lysyl oxidase pathway, which is responsible for the crosslinking of collagen and elastin in the extracellular matrix. Inhibition of LOXL2 could disrupt this pathway, affecting tissue remodeling and potentially reducing fibrosis .

Result of Action

The molecular and cellular effects of the compound’s action would likely be related to its potential inhibition of LOXL2. This could result in a decrease in collagen and elastin crosslinking, potentially affecting tissue stiffness and remodeling .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of its environment, as some compounds are more stable or active at certain pH levels .

properties

IUPAC Name |

(2-chloropyridin-3-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN3O2/c13-11-10(2-1-3-14-11)12(18)16-6-4-15(5-7-16)8-9-17/h1-3,17H,4-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNACZUSUOTVJQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C(=O)C2=C(N=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601169726 |

Source

|

| Record name | (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

444791-56-4 |

Source

|

| Record name | (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=444791-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Chloro-3-pyridinyl)[4-(2-hydroxyethyl)-1-piperazinyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601169726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Chlorophenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B427697.png)

![4-[4-(3-methylphenyl)-1-piperazinyl]-2H-chromen-2-one](/img/structure/B427700.png)

![2-[(2,3,4,5,6-Pentafluorobenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B427702.png)

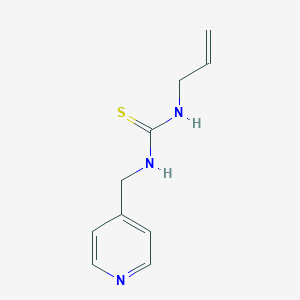

![N-methyl-N'-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]urea](/img/structure/B427710.png)

![2-[(5-amino-1H-1,2,4-triazol-3-yl)thio]-1-(4-chlorophenyl)ethanone](/img/structure/B427712.png)

![N-[(1-methyl-1H-pyrrol-2-yl)methylene]-N-(4H-1,2,4-triazol-4-yl)amine](/img/structure/B427714.png)

![2-[(1-phenyl-1H-tetraazol-5-yl)amino]ethanol](/img/structure/B427715.png)

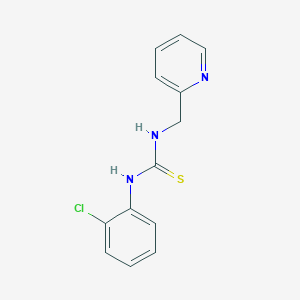

![1-(4-Chlorophenyl)-3-[2-(pyridin-2-yl)ethyl]thiourea](/img/structure/B427716.png)